Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 442556-41-4
VCID: VC7481985
InChI: InChI=1S/C28H29N3O5S/c1-6-12-36-28(34)24-18(4)30-27(37-15-23(33)31-26-16(2)8-7-9-17(26)3)20(14-29)25(24)19-10-11-21(32)22(13-19)35-5/h6-11,13,25,30,32H,1,12,15H2,2-5H3,(H,31,33)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Molecular Formula: C28H29N3O5S
Molecular Weight: 519.62

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

CAS No.: 442556-41-4

Cat. No.: VC7481985

Molecular Formula: C28H29N3O5S

Molecular Weight: 519.62

* For research use only. Not for human or veterinary use.

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate - 442556-41-4

Specification

CAS No. 442556-41-4
Molecular Formula C28H29N3O5S
Molecular Weight 519.62
IUPAC Name prop-2-enyl 5-cyano-6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Standard InChI InChI=1S/C28H29N3O5S/c1-6-12-36-28(34)24-18(4)30-27(37-15-23(33)31-26-16(2)8-7-9-17(26)3)20(14-29)25(24)19-10-11-21(32)22(13-19)35-5/h6-11,13,25,30,32H,1,12,15H2,2-5H3,(H,31,33)
Standard InChI Key HRKQZZGAJHFJFL-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N

Introduction

The compound Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic molecule belonging to the class of sulfur-containing 1,4-dihydropyridines. Despite the lack of specific information on this exact compound in the provided sources, its structural analogs suggest potential pharmacological properties, including calcium channel blocking and anti-inflammatory effects.

Synthesis

The synthesis of similar 1,4-dihydropyridine compounds typically involves multi-step chemical reactions. These processes often include the use of commercially available reagents and may involve condensation reactions, followed by modifications to introduce specific functional groups.

Research Findings

While specific research findings on this compound are not available, its structural analogs have shown significant biological activity. For instance, compounds with similar structures have been studied for their potential as 5-lipoxygenase inhibitors and have demonstrated anti-inflammatory potency in silico studies .

Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular WeightPharmacological Properties
Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylateC28H29N3O5S519.6 g/molCalcium channel blocking, anti-inflammatory, hepatoprotective
Allyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylateNot specifiedNot specifiedCardiovascular and hepatoprotective effects
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedPotential 5-lipoxygenase inhibitor

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